
2-(Chloromethyl)oxirane;hexane-1,2,3,4,5,6-hexol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)oxirane typically involves the reaction of allyl chloride with a peracid, such as peracetic acid, to form the epoxide ring. Hexane-1,2,3,4,5,6-hexol can be synthesized through the hydrogenation of sorbitol. The combination of these two components can be achieved through a nucleophilic substitution reaction where the hydroxyl groups of hexane-1,2,3,4,5,6-hexol react with the epoxide ring of 2-(Chloromethyl)oxirane under basic conditions .
Industrial Production Methods
Industrial production of 2-(Chloromethyl)oxirane involves the chlorination of propylene to form allyl chloride, followed by epoxidation. Hexane-1,2,3,4,5,6-hexol is produced by the catalytic hydrogenation of sorbitol. The two compounds are then reacted under controlled conditions to produce the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Chloromethyl)oxirane;hexane-1,2,3,4,5,6-hexol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The epoxide ring can be reduced to form diols.
Substitution: The chlorine atom in the epoxide ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols are used under basic conditions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces diols.
Substitution: Produces substituted epoxides with various functional groups.
Applications De Recherche Scientifique
2-(Chloromethyl)oxirane;hexane-1,2,3,4,5,6-hexol has several applications in scientific research:
Chemistry: Used as a cross-linking agent in polymer chemistry.
Biology: Studied for its potential as a biocompatible material.
Medicine: Investigated for drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Used in the production of epoxy resins and as a stabilizer in various formulations.
Mécanisme D'action
The mechanism of action of 2-(Chloromethyl)oxirane;hexane-1,2,3,4,5,6-hexol involves the reactivity of the epoxide ring and the hydroxyl groups. The epoxide ring can undergo ring-opening reactions with nucleophiles, leading to the formation of various derivatives. The hydroxyl groups can participate in hydrogen bonding and other interactions, making the compound versatile in forming complexes and networks .
Comparaison Avec Des Composés Similaires
Similar Compounds
Epichlorohydrin: Similar in structure but lacks the polyol component.
Sorbitol: A polyol similar to hexane-1,2,3,4,5,6-hexol but without the epoxide group.
Glycerol: Another polyol with three hydroxyl groups, used in similar applications.
Uniqueness
2-(Chloromethyl)oxirane;hexane-1,2,3,4,5,6-hexol is unique due to its combination of an epoxide and a polyol, providing both reactivity and functionality. This dual nature allows it to be used in a wide range of applications, from polymer chemistry to biomedicine .
Propriétés
IUPAC Name |
2-(chloromethyl)oxirane;hexane-1,2,3,4,5,6-hexol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O6.C3H5ClO/c7-1-3(9)5(11)6(12)4(10)2-8;4-1-3-2-5-3/h3-12H,1-2H2;3H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWEKEYCRXYZVLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CCl.C(C(C(C(C(CO)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Adenosine, 2-chloro-N-[(3-iodophenyl)methyl]-, 2',3',5'-triacetate](/img/structure/B12324311.png)
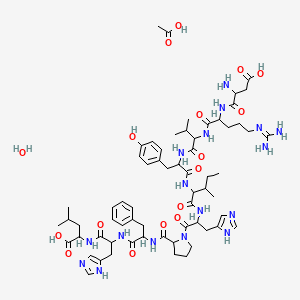
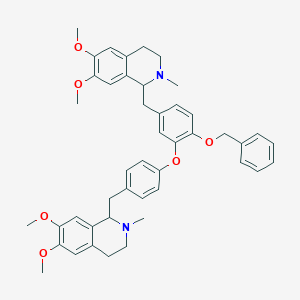
![[4-Acetyloxy-1,12-dihydroxy-15-[2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-9-methoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12324341.png)
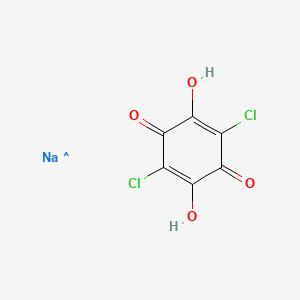
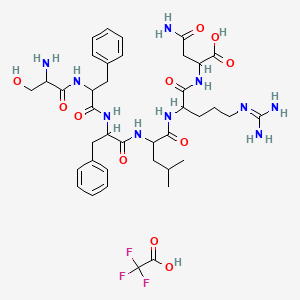
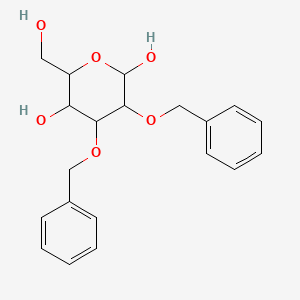
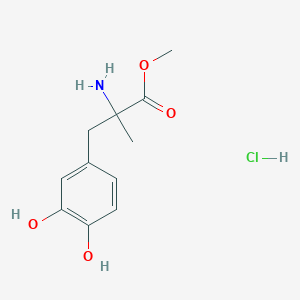
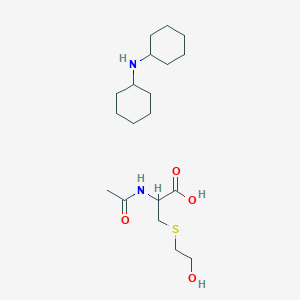

![4,6-Dihydroxy-7,12,16-trimethyl-15-(6-methyl-4-oxohept-5-en-2-yl)pentacyclo[9.7.0.01,3.03,8.012,16]octadecane-7-carboxylic acid](/img/structure/B12324380.png)
![1,2,4-Oxadiazol-5(4H)-one, 4-(3-bromo-4-fluorophenyl)-3-[4-[[2-(methylsulfinyl)ethyl]amino]-1,2,5-oxadiazol-3-yl]-](/img/structure/B12324383.png)

![N-[3-(dimethylamino)propyl]-4-(3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanamide](/img/structure/B12324386.png)
